molecular formula C11H9ClN2 B1403599 2-(4-Chlorophenyl)pyridin-4-amine CAS No. 1374665-31-2

2-(4-Chlorophenyl)pyridin-4-amine

Cat. No. B1403599
M. Wt: 204.65 g/mol
InChI Key: KKUFMKKUYRIPGG-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)pyridin-4-amine” is an organic compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . The compound is characterized by the presence of a pyridine ring and a phenyl ring, both of which are aromatic .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)pyridin-4-amine” consists of a pyridine ring and a phenyl ring. The InChI code for this compound is 1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H, (H2,13,14) .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)pyridin-4-amine” has a molecular weight of 204.66 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Polymerization Catalyst

The compound serves as an effective catalyst in polymerization processes. For example, it's used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), displaying high efficiency and fast reaction rates due to its high basicity and less steric hindrance in coordination with copper (Kim et al., 2018).

Structural Analysis in Chemistry

2-(4-Chlorophenyl)pyridin-4-amine is utilized in the study of crystal structures. Its derivatives, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, have been characterized through techniques like FT-IR, NMR, and X-ray diffraction (Adeleke & Omondi, 2022).

Synthesis of Novel Compounds

It is instrumental in the synthesis of novel chemical structures, such as pyrido[1,2-b][2,4]benzodiazepine derivatives and quaternary pyridinium salts (Kovtunenko et al., 2012).

Kinetics and Mechanism Studies

This compound is used in studies exploring the kinetics and mechanisms of various chemical reactions. Research involving aminolysis and pyridinolysis of specific thiocarbonates and carbonates provides insights into reaction rates and mechanisms (Castro et al., 2008; Castro et al., 2009).

Coordination Chemistry and Luminescence Studies

2-(4-Chlorophenyl)pyridin-4-amine plays a role in the formation of coordination complexes with metals, contributing to studies in luminescent properties and structural analysis (Amirnasr et al., 2001; Zhang et al., 2013).

Corrosion Inhibition Studies

Research has shown its derivatives, like (4-chloro-benzylidene)-pyridine-2-yl-amine, to be effective corrosion inhibitors for mild steel in hydrochloric acid, highlighting its potential in material science (Ashassi-Sorkhabi et al., 2005).

Potential Chemotherapeutic Applications

Some derivatives have been synthesized and screened for antimicrobial activities, suggesting potential applications in chemotherapy (Jain et al., 2006).

properties

IUPAC Name

2-(4-chlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUFMKKUYRIPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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